Pregnan-20-one, 3,17-dihydroxy-

Description

BenchChem offers high-quality Pregnan-20-one, 3,17-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregnan-20-one, 3,17-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

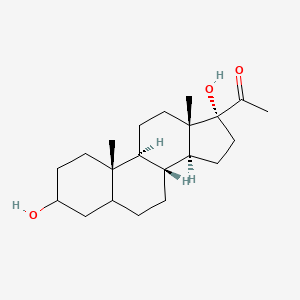

Structure

3D Structure

Properties

CAS No. |

40248-23-5 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-[(8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15?,16-,17+,18+,19+,20+,21+/m1/s1 |

InChI Key |

LKQDFQLSEHWIRK-JAMIXBCGSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyms |

17-(1-ketoethyl)androstane-3,17-diol 17-hydroxypregnanolone 17-hydroxypregnanolone, (3alpha)-isomer 17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3alpha,5beta)-isomer 17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5beta)-isomer 17-OH-Polone 3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one 3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one 5 beta-pregnane-3 alpha,17alpha-diol-20-one allopregnane-3 beta,17 alpha-diol-20-one |

Origin of Product |

United States |

Contextualization Within the Pregnane Steroid Family

Pregnan-20-one (B1211859), 3,17-dihydroxy- belongs to the pregnane (B1235032) class of steroids, which are C21 steroids. wikipedia.org The pregnane skeleton is a foundational structure for a variety of hormones, including progestogens, mineralocorticoids, and glucocorticoids. nih.gov These steroids are derived from cholesterol and undergo a series of enzymatic modifications to produce a wide array of biologically active molecules. hmdb.ca

The nomenclature of steroids, such as Pregnan-20-one, 3,17-dihydroxy-, is based on a parent hydrocarbon structure with specific functional groups indicated by prefixes and suffixes that denote their position on the steroid nucleus. wikipedia.org In this case, "pregnan" indicates the C21 steroid backbone, "-20-one" refers to a ketone group at the 20th carbon position, and "3,17-dihydroxy-" signifies the presence of two hydroxyl (-OH) groups at the 3rd and 17th carbon positions. wikipedia.org

Pregnane derivatives are involved in numerous physiological functions. For instance, they are associated with pregnancy-related hormones like progesterone (B1679170) and are also formed from the thermal evolution of regular steranes. taylorandfrancis.com The metabolism of progesterone can lead to different pregnane metabolites, including both 4-pregnenes (which retain a double bond) and 5α-pregnanes (where the double bond is reduced). taylorandfrancis.com

Overview of Research Trajectories and Academic Significance

Research on Pregnan-20-one (B1211859), 3,17-dihydroxy- and its isomers has been multifaceted, spanning from fundamental biochemistry to potential therapeutic applications.

Early research focused on the isolation and identification of these compounds from biological samples and understanding their role in steroid hormone metabolism. nih.gov The development of techniques like paper chromatography and later, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for separating and quantifying these closely related steroids. nih.govnih.gov

A significant area of research has been the investigation of the neuroactive properties of pregnane (B1235032) steroids, particularly allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). nih.gov Studies have explored its role in modulating GABA-A receptors and its potential implications for conditions like anxiety, depression, and epilepsy. nih.gov Research has also shown that neurosteroids like allopregnanolone can modulate inflammatory responses through toll-like receptor 4 (TLR4) signaling pathways. nih.govmdpi.com

The involvement of pregnane derivatives in various metabolic pathways, such as the androgen backdoor pathway, has also been a major focus. wikipedia.org Understanding these pathways is critical for diagnosing and managing certain endocrine disorders.

The academic significance of Pregnan-20-one, 3,17-dihydroxy- lies in its position as a key intermediate and a representative of a class of steroids with diverse and potent biological activities. Its study provides insights into the intricate regulation of steroidogenesis, the structure-activity relationships of steroids, and the complex interplay between the endocrine and nervous systems.

Interactive Data Tables

Table 1: Key Isomers of Pregnan-20-one, 3,17-dihydroxy- and Related Compounds

| Compound Name | Other Names | Key Features |

|---|---|---|

| 3α,17-Dihydroxy-5α-pregnan-20-one | 17α-Hydroxyallopregnanolone, 17-OH-allo | A 5α-reduced, 3α-hydroxylated isomer. wikipedia.org It is an intermediate in the androgen backdoor pathway. wikipedia.org |

| 3β,17-Dihydroxy-5α-pregnan-20-one | Allopregnane-3β,17α-diol-20-one | A 5α-reduced, 3β-hydroxylated isomer. chemicalbook.com |

| 3α,17-Dihydroxy-5β-pregnan-20-one | 17-Hydroxypregnanolone | A 5β-reduced, 3α-hydroxylated isomer. |

| 17α-Hydroxypregnenolone | 17-OH-pregnenolone | A precursor in the synthesis of androgens and corticosteroids. nih.gov |

| Allopregnanolone | 3α-hydroxy-5α-pregnan-20-one, 3α,5α-THP | A potent neuroactive steroid that modulates GABA-A receptors. nih.govnih.gov |

| Pregnanolone (B1679072) | 3α-hydroxy-5β-pregnan-20-one | A neuroactive metabolite of progesterone (B1679170). ebi.ac.uk |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Pregnan-20-one, 3,17-dihydroxy- |

| Progesterone |

| Cholesterol |

| 3α-hydroxy-5α-pregnan-20-one |

| Allopregnanolone |

| 3β-hydroxy-5α-pregnan-20-one |

| 5α-pregnane-3α,17α-diol-20-one |

| 17α-hydroxyallopregnanolone |

| 5α-dihydrotestosterone (DHT) |

| 17α-hydroxyprogesterone |

| 3α-hydroxy-5β-pregnan-20-one |

| Pregnanolone |

| 17α-Hydroxypregnenolone |

| Dehydroepiandrosterone (B1670201) (DHEA) |

| 17α,20β-dihydroxy-4-pregnen-3-one |

| 3β,17-Dihydroxy-5α-pregnan-20-one |

| 3α,17-Dihydroxy-5β-pregnan-20-one |

| 3,17-dihydroxy-5α-pregnan-20-one |

| 3,17-dihydroxy-5β-pregnan-20-one |

Synthetic Methodologies and Chemical Modifications for Research

Laboratory Synthesis Routes

The creation of pregnan-20-one (B1211859) analogs in the laboratory relies on several foundational synthetic strategies, including hydrogenation to control stereochemistry, degradation to create smaller steroidal fragments, and homologation to expand the ring structures.

Catalytic hydrogenation is a fundamental technique for the stereoselective reduction of double bonds in the pregnane (B1235032) skeleton. For instance, the double bond in 20-oxopregna-5,16-dien-3β-yl acetate (B1210297) can be hydrogenated to yield 5α-pregnane derivatives. nih.gov This process is critical for establishing the desired stereochemistry at the A/B ring junction, which significantly influences the biological activity of the resulting molecule. The choice of catalyst, such as Palladium on carbon (Pd/C), and reaction conditions are pivotal in achieving high stereoselectivity.

Oxidative degradation provides a pathway to transform pregnane derivatives into other valuable steroid intermediates. One such method is the oxidative fragmentation of pregna-14,16-dien-20-ones. researchgate.net This reaction can be achieved through a two-step procedure involving treatment with sodium borohydride (B1222165) followed by singlet oxygen, or a one-step process using a peroxyacid in the presence of a strong protic acid. researchgate.net These techniques effectively cleave the pregnane side chain, leading to the formation of androstane (B1237026) derivatives, which can serve as precursors for other steroids.

Ring expansion, or homologation, of the steroid nucleus has been explored to create analogs with altered conformations and potentially novel biological activities. The synthesis of D-homo analogs of neuroactive steroids, for example, can be achieved through rearrangements of steroidal cyclopropylketones. prepchem.com Another significant ring expansion is the Demyanov rearrangement of a cyanohydrin intermediate, which has been successfully used for the homologation of the B-ring to produce 7a-homo-pregnane derivatives. researchgate.net

Stereoselective synthesis is paramount in producing specific isomers. For instance, the stereoselective reduction of a 7-oxo group using reagents like L-Selectride® has been employed in the synthesis of 3α,7α-dihydroxy-5α-pregnan-20-one. This control over stereochemistry is crucial as the spatial arrangement of hydroxyl groups can dramatically affect a molecule's interaction with biological targets.

Design and Preparation of Research Analogs and Derivatives

The rational design and synthesis of pregnan-20-one analogs often focus on modifications at specific carbon atoms to probe structure-activity relationships or to enhance desired properties.

Modifications at key positions of the pregnane scaffold have led to a wide array of derivatives with diverse functionalities.

C-3: The orientation of the hydroxyl group at C-3 is critical for the neuroactivity of many pregnane steroids. The synthesis of analogs often involves the inversion of the 3β-hydroxyl configuration to the 3α-configuration. This can be accomplished through methods like the Mitsunobu reaction or via solvolysis of a 3β-tosyloxy intermediate. prepchem.com

C-5: The stereochemistry at the C-5 position determines the junction between the A and B rings, resulting in either the 5α (allo) or 5β (normal) series. Catalytic hydrogenation of a Δ⁵-olefin is a common method to selectively produce the 5α-pregnane skeleton. nih.gov The 5α-configuration typically results in a more planar and rigid structure compared to the bent 5β-conformation.

C-17: The introduction of a hydroxyl group at the C-17 position is a key modification, leading to 17α-hydroxypregnanolone, an important intermediate in steroid biosynthesis. sigmaaldrich.com The synthesis of such derivatives can start from 17-oxoandrostanes, which undergo ethynylation followed by conversion to the 17α-hydroxy-20-keto pregnane side chain.

C-20: The carbonyl group at C-20 is a common site for modification. It can be reduced to a hydroxyl group, which can then be protected or further functionalized. For example, in the synthesis of 7a-homo-allopregnanolone, the 20-oxo group is reduced and the resulting hydroxyl group is protected as a benzoate (B1203000) ester during subsequent reaction steps. researchgate.net

C-21: The introduction of an acetoxy or hydroxyl group at the C-21 position is a hallmark of corticosteroids. The synthesis of 21-acetoxypregnane derivatives is a key step in the production of these important anti-inflammatory drugs. nih.govresearchgate.netprepchem.com This can be achieved through various methods, including the use of a cyanohydrin intermediate to construct the pregnane side chain followed by acetylation. nih.gov

Table 1: Summary of Synthetic Methodologies for Pregnan-20-one Derivatives

| Methodology | Description | Key Reagents/Conditions | Resulting Modification |

| Catalytic Hydrogenation | Reduction of double bonds to control stereochemistry. | H₂, Pd/C | Saturation of double bonds (e.g., formation of 5α-pregnane). nih.gov |

| Oxidative Degradation | Cleavage of the pregnane side chain. | NaBH₄, ¹O₂; or peroxyacid, strong protic acid | Formation of androstane derivatives. researchgate.net |

| Ring Homologation | Expansion of the steroid ring system. | Demyanov rearrangement of cyanohydrins | Formation of homo-pregnane analogs (e.g., 7a-homo). researchgate.net |

| Stereoselective Reduction | Introduction of hydroxyl groups with specific stereochemistry. | L-Selectride® | Stereospecific formation of hydroxyl groups (e.g., 7α-hydroxy). |

The synthesis of 7a-homo-pregnane derivatives represents a specific effort to explore the impact of B-ring expansion on the biological properties of allopregnanolone (B1667786) analogs. The synthesis of 3α-hydroxy-7a-homo-5α-pregnan-20-one and 3α-hydroxy-7a-homo-5α-pregnane-7,20-dione was achieved from (20R)-3α-(methoxymethoxy)-7-oxo-5α-pregnan-20-yl benzoate. researchgate.net The key homologation step involved a Demyanov rearrangement of the corresponding cyanohydrin. researchgate.net Subsequent steps included hydrolysis of protecting groups and oxidation of the C-20 hydroxyl group to yield the final products. researchgate.net These analogs are of interest for their potential as modulators of the GABA-A receptor, with the expanded B-ring possibly altering the conformational flexibility and binding affinity of the steroid. researchgate.net

Table 2: Key Modified Pregnan-20-one Derivatives

| Compound Name | Modification | Starting Material Example |

| 3α-hydroxy-5α-pregnan-20-one (Allopregnanolone) | Inversion of 3β-ol to 3α-ol, reduction of Δ⁵ | Pregnenolone (B344588) acetate |

| 3α,7α-dihydroxy-5α-pregnan-20-one | Allylic oxidation and stereoselective reduction | (20R)-pregn-5-ene-3β,20-diyl 3-acetate 20-benzoate |

| 3α-Hydroxy-7a-homo-5α-pregnan-20-one | B-ring homologation | (20R)-3α-(methoxymethoxy)-7-oxo-5α-pregnan-20-yl benzoate researchgate.net |

| 21-Acetoxy-17α-hydroxy-4-pregnene-3,20-dione | Acetoxylation at C-21 | 17α-hydroxy-4-pregnene-3,20-dione prepchem.com |

Strategies for Isotopic Labeling in Metabolic Studies (e.g., [3H], [14C])

Isotopic labeling is an indispensable tool in the study of steroid metabolism, enabling researchers to trace the metabolic fate of compounds like 3α,17-dihydroxy-5α-pregnan-20-one. By replacing specific atoms within the molecule with their heavier, non-radioactive (stable) or radioactive isotopes, scientists can track the compound and its metabolites through complex biological systems. The choice of isotope—commonly deuterium (B1214612) ([²H]), tritium (B154650) ([³H]), or carbon-14 (B1195169) ([¹⁴C])—depends on the specific requirements of the metabolic study, such as the desired detection method and the need for high isotopic purity.

Carbon-14 ([¹⁴C]) Labeling

Carbon-14 is a beta-emitter with a long half-life, making it a valuable tracer for quantitative metabolic studies and for determining the position of carbon atoms during metabolic transformations. The synthesis of [¹⁴C]-labeled pregnane derivatives often involves the introduction of a ¹⁴C-labeled functional group at a specific position in the steroid backbone.

A common strategy involves the use of small, radiolabeled building blocks in the final steps of a synthetic pathway. For instance, the synthesis of [21-¹⁴C]-3β-hydroxy-5β-pregnan-20-one was achieved using [¹⁴C₂]dimethylcadmium, which introduces the labeled carbon at the C-21 position. researchgate.net A similar approach could be adapted for labeling 3,17-dihydroxy-pregnan-20-one. Another documented synthesis involves the use of [¹⁴C]methyl iodide to produce 3-hydroxy-19-nor[21-¹⁴C]pregna-1,3,5(10)-trien-20-one, demonstrating the versatility of labeled methylating agents in steroid synthesis. nih.gov

Table 1: Example of a Synthetic Strategy for a [¹⁴C]-Labeled Pregnane Derivative

| Precursor | Labeled Reagent | Product | Reference |

| 3β-acetoxy-5β-androstan-17β-carboxylic acid chloride | [¹⁴C₂]Dimethylcadmium | [21-¹⁴C]-3β-Hydroxy-5β-pregnan-20-one | researchgate.net |

Tritium ([³H]) Labeling

Tritium ([³H]) is another beta-emitter, but with lower energy than [¹⁴C], which can provide higher specific activity and sensitivity in certain applications. Tritium labeling can be achieved through various methods, including catalytic reduction of unsaturated bonds with tritium gas or reduction of carbonyl groups with a tritiated reducing agent like sodium borotritide.

Metabolic studies often utilize [³H]-labeled precursors to investigate the formation of specific metabolites. For example, the in vitro metabolism of [³H]17-hydroxyprogesterone was examined in the spermatozoa of the grouper (Epinephelus coioides). nih.gov This study successfully identified several 5β-pregnane metabolites, including 3α,17-dihydroxy-5β-pregnan-20-one, demonstrating that a tritium label on a precursor molecule can effectively trace the pathway to dihydroxy-pregnan-one derivatives. nih.gov The analysis of the metabolic products from the tritiated precursor confirmed the presence and activity of specific enzymes, such as 5β-reductases and 20α-HSD, in the tissue. nih.gov

In a different study focused on the metabolism of cortisol, researchers synthesized [1,2-³H]F enol aldehyde (11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al) to investigate its role as an intermediate. nih.gov The tritium-labeled compound was incubated with mouse liver homogenates, and the resulting metabolites were analyzed to elucidate the stereospecificity of the metabolic pathway. nih.gov

Table 2: Research Findings from a Metabolic Study Using a [³H]-Labeled Precursor

| Labeled Precursor | Biological System | Key Metabolite Identified | Research Focus | Reference |

| [³H]17-hydroxyprogesterone | Grouper Spermatozoa | 3α,17-dihydroxy-5β-pregnan-20-one | Elucidation of steroidogenic pathways | nih.gov |

Deuterium ([²H]) Labeling

Stable isotopes like deuterium ([²H]) are frequently used in metabolic studies coupled with mass spectrometry (MS). Deuterium-labeled standards are crucial for accurate quantification of endogenous steroids in biological fluids. The synthesis of specifically deuterium-labeled steroids often involves stereospecific reductions with deuterated reagents.

For example, a method for synthesizing deuterium-labeled pregnanolone (B1679072) and pregnanediol (B26743) sulphates for human metabolic studies has been reported. nih.gov This process involved a base-catalyzed equilibration with deuterium oxide to introduce deuterium atoms at the C-11 position. nih.gov Further deuterium atoms were introduced at the 3α and 20β positions using sodium borodeuteride and lithium aluminum deuteride, respectively, resulting in high isotopic purity. nih.gov Such strategies are directly applicable to the synthesis of deuterium-labeled 3,17-dihydroxy-pregnan-20-one for use as an internal standard in clinical mass spectrometry applications.

Analytical Techniques for Research and Identification

Chromatographic Separation and Isolation Methods

Chromatography is fundamental to the analysis of steroids like pregnan-20-one (B1211859), 3,17-dihydroxy-. The separation of this compound from its isomers and other related steroids is achieved by exploiting subtle differences in their physicochemical properties, such as polarity, which dictates their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a classic and versatile preparative technique used for the purification of steroids from synthetic preparations. In the synthesis of related steroid compounds like 3α,7α-Dihydroxy-5α-pregnan-20-one, column chromatography is employed to separate products from less polar byproducts. researchgate.net The stationary phase is typically a solid adsorbent such as silica (B1680970) gel, and the mobile phase is a solvent or a mixture of solvents. The separation is based on the polarity of the compounds; more polar compounds adsorb more strongly to the silica and thus elute more slowly than less polar compounds. By carefully selecting the solvent system, fractions containing the purified steroid can be collected.

Paper Chromatography

Historically, paper chromatography has been a crucial tool for the separation of urinary steroids. This method involves a sheet of filter paper as the stationary phase, onto which the sample is spotted. The edge of the paper is then dipped in a solvent (the mobile phase), which moves up the paper by capillary action. Similar to other chromatographic techniques, the separation is based on the differential partitioning of the steroids between the stationary paper and the mobile solvent phase. While largely superseded by more advanced techniques, it laid the groundwork for the systematic analysis of steroid metabolites.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique widely used to monitor the progress of reactions, check the purity of a compound, or identify compounds by comparison with standards. libretexts.org It operates on the same principles as column chromatography but on a smaller scale. libretexts.org A thin layer of a stationary phase (commonly silica gel) is coated onto an inert backing like glass or aluminum. libretexts.org

The separation is visualized as spots on the plate, and the retention factor (Rf) for each spot is calculated using the following formula:

Rf = distance traveled by sample / distance traveled by solvent libretexts.org

The Rf value is characteristic for a given compound in a specific solvent system and can be used for its identification. For steroids like pregnan-20-one, 3,17-dihydroxy-, different solvent systems can be tested to achieve optimal separation from other reactants or products. libretexts.org Because the polarity of a compound affects its affinity for the stationary and mobile phases, its Rf value is a direct indicator of its polarity. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for the separation, identification, and quantification of steroid compounds. Reverse-phase (RP) HPLC is particularly common for steroid analysis. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

For instance, a method for a related compound, 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-undecanoate, utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com A similar setup would be applicable for the analysis of pregnan-20-one, 3,17-dihydroxy-, where the more polar dihydroxy steroid would have a shorter retention time compared to less polar steroids. This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of urinary steroids, including various 17-hydroxycorticosteroids and pregnane (B1235032) derivatives. nih.govnih.gov Due to the low volatility of steroids, they must first be chemically modified into more volatile derivatives. A common derivatization process for hydroxyl groups is silylation to form trimethylsilyl (B98337) (TMS) ethers.

The NIST Chemistry WebBook contains gas chromatography data for the methyloxime (MO), di-TMS derivative of a specific isomer, 5β-Pregnane-3α, 17α-diol-20-one. nist.gov This derivatization targets both the hydroxyl groups and the ketone group, increasing the compound's volatility and improving its chromatographic behavior. The analysis of such derivatives by GLC allows for the separation and quantification of different steroid isomers in complex biological samples like urine. nih.gov

Spectroscopic Identification and Characterization

Once isolated, the definitive identification and structural elucidation of pregnan-20-one, 3,17-dihydroxy- are accomplished using various spectroscopic methods. These techniques provide detailed information about the compound's molecular weight, elemental composition, and the specific arrangement of atoms and functional groups within the molecule.

The fundamental properties of pregnan-20-one, 3,17-dihydroxy- are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₃ | nih.govnih.gov |

| Molecular Weight | 334.5 g/mol | nih.govnih.gov |

| Exact Mass | 334.25079494 Da | nih.govnih.gov |

Spectroscopic techniques provide key data for structural confirmation. Below is a summary of expected spectroscopic data based on analysis of closely related compounds.

| Spectroscopic Technique | Feature | Expected Data | Reference Compound | Source |

| Infrared (IR) Spectroscopy | O-H stretch (alcohol) | ~3440-3615 cm⁻¹ | 3α,7α-Dihydroxy-5α-pregnan-20-one | researchgate.net |

| C=O stretch (ketone) | ~1698 cm⁻¹ | 3α,7α-Dihydroxy-5α-pregnan-20-one | researchgate.net | |

| ¹H NMR Spectroscopy | H-17 proton | δ ~2.56 ppm (triplet) | 3α,7α-Dihydroxy-5α-pregnan-20-one | researchgate.net |

| H-21 methyl protons | δ ~2.11 ppm (singlet) | 3α,7α-Dihydroxy-5α-pregnan-20-one | researchgate.net | |

| H-19 methyl protons | δ ~0.78 ppm (singlet) | 3α,7α-Dihydroxy-5α-pregnan-20-one | researchgate.net | |

| H-18 methyl protons | δ ~0.61 ppm (singlet) | 3α,7α-Dihydroxy-5α-pregnan-20-one | researchgate.net | |

| Mass Spectrometry | Molecular Ion Peak | m/z 334 | Pregnan-20-one, 3,17-dihydroxy- | nih.govnih.gov |

| Fragment Peaks | m/z 316 (loss of H₂O), 298 (loss of 2xH₂O), 273 (loss of acetyl group) | Pregnan-20-one, 3,17-dihydroxy- | nih.gov |

This table presents expected values for Pregnan-20-one, 3,17-dihydroxy- based on data from closely related steroid analogues. The exact values may vary depending on the specific isomer and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For pregnan-20-one, 3,17-dihydroxy-, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups and the carbonyl (C=O) group of the ketone at C-20. For the analogous compound 3α,7α-dihydroxy-5α-pregnan-20-one, strong bands are observed around 3440-3615 cm⁻¹ for the O-H stretch and near 1698 cm⁻¹ for the C=O stretch. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the steroid. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum allow for the precise assignment of protons in the structure. For example, in the related 3α,7α-dihydroxy-5α-pregnan-20-one, the singlet at 2.11 ppm corresponds to the three protons of the C-21 methyl group, while the singlets for the angular methyl groups at C-18 and C-19 appear upfield at approximately 0.61 and 0.78 ppm, respectively. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and elemental formula of the compound. The molecule is ionized, and the mass-to-charge (m/z) ratio of the molecular ion is measured, which corresponds to the molecular weight (334.5 for this compound). nih.govnih.gov High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition of C₂₁H₃₄O₃. nih.govnih.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentations for this steroid would include the loss of water molecules from the hydroxyl groups and cleavage of the side chain at C-17.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of steroids like 3,17-dihydroxypregnan-20-one (B12007520). When analyzed by MS, the molecule undergoes ionization and fragmentation, creating a unique pattern of mass-to-charge ratio (m/z) peaks that serves as a molecular fingerprint. libretexts.org

In gas chromatography-mass spectrometry (GC-MS), the steroid is typically derivatized to increase its volatility and thermal stability before analysis. nih.gov The resulting mass spectrum of the derivatized compound provides detailed structural information. The fragmentation of the molecular ion is influenced by factors such as bond strength and the stability of the resulting fragment ions. tutorchase.com For ketones, α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a primary fragmentation pathway. miamioh.edu In the case of 3,17-dihydroxypregnan-20-one, characteristic cleavages would occur around the C-17 and C-20 positions, as well as loss of the hydroxyl groups. The analysis of these fragmentation patterns allows for the confident identification of the compound. libretexts.org High-resolution mass spectrometry can further provide the exact elemental composition of the parent molecule and its fragments, adding another layer of certainty to the identification. nih.gov

Table 1: Predicted Mass Spectrometry Data for a Related Compound, (20R)-17,20-Dihydroxypregn-4-en-3-one This table presents predicted data for a structurally similar steroid to illustrate typical mass spectrometry characteristics. This is for guidance only and requires experimental confirmation for 3,17-dihydroxypregnan-20-one.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H32O3 | hmdb.ca |

| Monoisotopic Mass | 332.2351 Da | hmdb.ca |

| Ionization Energy | 70 eV | hmdb.ca |

| Instrument Type | Predicted - Single quadrupole | hmdb.ca |

Quantitative Methodologies for Research Applications

Radioimmunoassay (RIA) Development and Application

Radioimmunoassay (RIA) is a highly sensitive and specific technique used for quantifying steroids in biological fluids. The development of an RIA for a specific pregnane derivative involves generating a highly specific antibody that recognizes the target molecule. nih.govnih.gov This is typically achieved by conjugating the steroid to a larger carrier protein, such as bovine serum albumin (BSA), and injecting it into an animal to elicit an immune response. nih.gov

A radiolabeled version of the steroid, often using tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), serves as a tracer. nih.goviaea.org The assay is based on the principle of competitive binding, where the unlabeled steroid in a sample competes with the radiolabeled tracer for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound fraction, the concentration of the steroid in the sample can be determined from a standard curve.

The specificity of the assay is critical, and cross-reactivity with other structurally similar steroids must be carefully evaluated. nih.gov For instance, an RIA developed for 5α-pregnane-3,20-dione showed negligible cross-reactivity with its 5β-isomer but more significant cross-reactivity with some hydroxylated pregnanes. nih.gov To ensure accurate measurement, a chromatographic separation step is often employed prior to the RIA to isolate the target compound from cross-reacting steroids. nih.govnih.gov

Recrystallization to Constant Specific Activity for Purity Assessment

Recrystallization to constant specific activity is a rigorous and classic method for establishing the radiochemical purity of a labeled compound. oup.comnih.gov This technique is particularly vital in metabolic studies where microgram quantities of radioactive steroids need to be definitively identified. oup.com The principle relies on the assumption that an impurity will not co-crystallize isomorphically with the compound of interest. oup.com

The procedure involves dissolving the radioactive steroid, which has been previously purified by methods like chromatography, with a known amount of an authentic, unlabeled "carrier" standard of the same compound. oup.comnih.gov The mixture is then repeatedly recrystallized from a suitable solvent system. mt.com After each crystallization, the specific activity (radioactivity per unit mass) of the crystals is measured. If the specific activity remains constant through several successive crystallizations (typically within ±5% of the average), it provides strong evidence that the radioactivity is associated with the carrier compound and that the sample is radiochemically pure. oup.com However, it is crucial to select the appropriate solvent and crystallization conditions, as improper choices can sometimes lead to misleading results where a contaminant co-precipitates. nih.gov Therefore, this method's power is greatest when used as a final confirmation step after extensive chromatographic purification. oup.com

Derivative Formation for Enhanced Analysis

To improve the analytical properties of steroids like 3,17-dihydroxypregnan-20-one for techniques such as GC-MS, chemical derivatization is often necessary. nih.gov This process modifies the functional groups of the steroid to increase its volatility, thermal stability, and improve its chromatographic behavior. nih.gov

For hydroxyl and ketone groups, a common and effective strategy is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. nih.govacs.org

Oximation: The ketone group at C-20 is first converted into a methyloxime (MO) derivative by reacting it with methoxyamine hydrochloride. nih.gov This step prevents the formation of multiple TMS derivatives from enol forms of the ketone, leading to a single, stable product. nih.gov

Silylation: The hydroxyl groups at C-3 and C-17 are then converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov

This two-step derivatization yields a 3,17-bis(TMS)-20-methyloxime derivative that is significantly more volatile and less polar than the parent compound, resulting in sharper peaks and better resolution in gas chromatography. nih.gov Furthermore, these derivatives often produce characteristic and intense fragment ions in mass spectrometry, which aids in both identification and sensitive quantification. nih.gov

Future Directions and Emerging Research Avenues

Deeper Elucidation of Stereospecific Enzyme Mechanisms

A critical area of future research lies in unraveling the precise stereospecific mechanisms of the enzymes that metabolize Pregnan-20-one (B1211859), 3,17-dihydroxy-. Enzymes such as 3α-hydroxysteroid dehydrogenase (3α-HSD) and cytochrome P450 17A1 (CYP17A1) play pivotal roles in its synthesis and conversion. wikipedia.orgnih.gov

Future studies will likely focus on obtaining high-resolution crystal structures of these enzymes in complex with Pregnan-20-one, 3,17-dihydroxy- and its analogs. This will provide invaluable insights into the active site architecture and the specific amino acid residues that dictate substrate binding and catalytic activity. Understanding these interactions at a molecular level is crucial for predicting the metabolic fate of this and other related steroids.

Key Enzymes in Pregnan-20-one, 3,17-dihydroxy- Metabolism:

| Enzyme | Function | Pathway Involvement |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Catalyzes the reduction of 5α-pregnan-17α-ol-3,20-dione to 5α-pregnane-3α,17α-diol-20-one. wikipedia.org | Androgen backdoor pathway. wikipedia.org |

| Cytochrome P450 17A1 (CYP17A1) | Exhibits both 17α-hydroxylase and 17,20-lyase activity, crucial for the synthesis of sex hormones and cortisol. nih.govnih.gov | Classical and backdoor steroidogenic pathways. nih.govwikipedia.org |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts Δ5-steroids to Δ4-steroids, a key step in the synthesis of progesterone (B1679170) and other steroid hormones. wikipedia.orgnih.gov | Steroid biosynthesis. testcatalog.org |

Exploration of Novel Biocatalytic Routes for Pregnan-20-one, 3,17-dihydroxy- Production

The limitations and environmental concerns associated with traditional chemical synthesis have spurred interest in developing novel biocatalytic routes for producing Pregnan-20-one, 3,17-dihydroxy- and its derivatives. Biocatalysis, which utilizes enzymes or whole microorganisms, offers advantages of high regio- and enantioselectivity under mild reaction conditions. nih.gov

Future research will likely involve identifying and engineering novel enzymes with improved catalytic efficiency and stability for the specific conversion of precursor steroids into Pregnan-20-one, 3,17-dihydroxy-. The use of recombinant microorganisms, such as E. coli, engineered to express the necessary steroid-converting enzymes, presents a promising strategy for sustainable and cost-effective production. nih.gov

Investigation of its Role in Underexplored Biological Systems

While the role of Pregnan-20-one, 3,17-dihydroxy- as a metabolic intermediate is recognized, its potential functions in various biological systems remain largely underexplored. As a neuroactive steroid, it has been shown to modulate neuronal activity, and further investigation into its effects on the central nervous system is warranted. wikipedia.orgnih.gov

Future studies could explore its involvement in neurological disorders, mood regulation, and response to stimuli like alcohol. nih.gov Additionally, its role in other physiological and pathological processes, such as inflammation, immune response, and cancer, represents a fertile ground for new discoveries. researchgate.netnih.gov The identification of this compound as a human urinary metabolite suggests its systemic presence and potential for broader physiological relevance. nih.govebi.ac.uk

Advanced Structural Studies of Compound-Receptor/Enzyme Interactions

A deeper understanding of how Pregnan-20-one, 3,17-dihydroxy- interacts with its target receptors and enzymes is fundamental to elucidating its biological functions. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in this endeavor.

These powerful techniques can provide detailed atomic-level information about the binding pocket and the conformational changes that occur upon ligand binding. Such studies will not only clarify the mechanism of action of Pregnan-20-one, 3,17-dihydroxy- but also pave the way for the rational design of molecules that can modulate these interactions for therapeutic purposes. For instance, understanding the interaction with CYP17A1 is crucial, as this enzyme is a key target in the treatment of prostate cancer. nih.govnih.gov

Development of Next-Generation Research Probes Based on Pregnan-20-one, 3,17-dihydroxy- Structure

The development of sophisticated research probes based on the structure of Pregnan-20-one, 3,17-dihydroxy- will be essential for advancing our understanding of its biological roles. These probes can be designed to incorporate fluorescent tags, photoaffinity labels, or radioactive isotopes to enable the visualization and quantification of the compound's distribution and interactions within cells and tissues.

Furthermore, the synthesis of deuterated analogs of Pregnan-20-one, 3,17-dihydroxy- can serve as valuable tools in metabolic studies, allowing researchers to trace its metabolic fate and identify novel downstream metabolites. scbt.commedchemexpress.combiosynth.com The creation of bioconjugates, where the steroid is linked to other molecules, could also lead to targeted delivery systems or novel therapeutic agents. acs.org These next-generation research tools will undoubtedly accelerate the pace of discovery in the field of steroid biochemistry and pharmacology. mdpi.commdpi.com

Q & A

Q. What are the key structural and physicochemical properties of 3,17-dihydroxy-pregnan-20-one, and how can they be validated experimentally?

Answer:

-

Structural validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (334.50 g/mol for C₂₁H₃₄O₃) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry (e.g., 3β,5β configurations). The compound’s SMILES string ([C@@]3(CC[C@H]4[C@@H]2CC[C@H]1C@([C@H]2CC[C@]34C)C)(O)C(=O)C) provides a reference for computational modeling .

-

Physicochemical properties : Measure LogP (partition coefficient) via reverse-phase HPLC (reported ~4.59) and polar surface area (PSA ~37.3 Ų) to predict membrane permeability .

-

Data table :

Property Value Method Molecular formula C₂₁H₃₄O₃ HRMS Molecular weight 334.50 g/mol HRMS Stereochemistry 3β,17α-dihydroxy-5β-pregnan-20-one NMR/X-ray LogP ~4.59 HPLC

Q. How can researchers distinguish between stereoisomers or derivatives of 3,17-dihydroxy-pregnan-20-one?

Answer:

- Chromatographic separation : Use chiral columns (e.g., Chiralpak AD-H) with mobile phases optimized for pregnane derivatives. For example, 3α vs. 3β isomers show distinct retention times in HPLC .

- Spectroscopic differentiation : Compare ¹³C NMR chemical shifts for hydroxylated carbons (C3 and C17) and analyze NOE (nuclear Overhauser effect) correlations to confirm spatial arrangements .

- Case study : 3β,17α-dihydroxy-5β-pregnan-20-one (CAS 570-53-6) vs. 3α,17-dihydroxy-5α-pregnan-20-one (CAS 68-60-0) differ in C3 hydroxyl orientation, detectable via NOESY .

Advanced Research Questions

Q. What experimental models are suitable for studying the neurosteroid-like activity of 3,17-dihydroxy-pregnan-20-one?

Answer:

- In vitro models : Co-culture blood-brain barrier (BBB) systems (e.g., human endothelial/astrocyte co-cultures) to assess permeability modulation. Pre-treat with toxins (e.g., ammonia or LPS) and measure fluorescein isothiocyanate-dextran leakage, with/without 3,17-dihydroxy-pregnan-20-one (10 nM). Compare to allopregnanolone (THP) .

- Behavioral assays : Rodent models for lordosis or anxiety (elevated plus maze) to evaluate GABAₐ receptor modulation. Administer compound intracranially to the ventral tegmental area (VTA) and quantify socio-sexual behaviors .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

Answer:

- Methodological harmonization : Standardize liver microsome assays (human vs. rodent) and control for enzyme activity (CYP3A4/5 involvement). For example, discrepancies in half-life (t½) may arise from species-specific metabolism .

- Advanced analytics : Use LC-MS/MS to track deuterated analogs or phase-I/II metabolites. Compare fragmentation patterns with reference standards (e.g., 21-acetoxy derivatives in ) .

Q. What strategies optimize the synthesis of 3,17-dihydroxy-pregnan-20-one derivatives for structure-activity studies?

Answer:

- Stereoselective synthesis : Start with pregnenolone (5-pregnen-3β-ol-20-one) and employ Sharpless asymmetric dihydroxylation to install 3β,17α-dihydroxy groups. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .

- Derivatization : Acetylate the 21-hydroxyl group (using acetic anhydride/pyridine) to improve stability. Confirm via ¹H NMR (δ ~2.05 ppm for acetyl protons) .

Q. How does 3,17-dihydroxy-pregnan-20-one interact with glucocorticoid or progesterone receptors in comparative studies?

Answer:

- Competitive binding assays : Use radiolabeled dexamethasone (for glucocorticoid receptors) or progesterone (for progesterone receptors). Calculate IC₅₀ values in HEK293 cells transfected with receptor plasmids .

- Transcriptional activity : Co-transfect luciferase reporters (GRE/PRE-responsive) and measure activation/inhibition relative to cortisol or progesterone .

Data Contradictions and Resolution

Example : Disparate neuroactive effects reported in BBB vs. behavioral models.

Q. Key Research Gaps

- Role of 3,17-dihydroxy-pregnan-20-one in stress adaptation vs. neurotoxicity.

- Interaction with non-genomic signaling pathways (e.g., membrane progesterone receptors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.